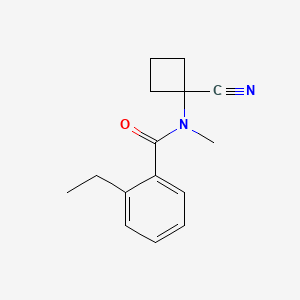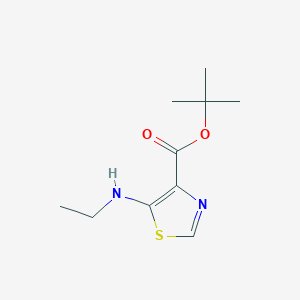![molecular formula C17H12ClFN2S B2427884 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine CAS No. 344281-72-7](/img/structure/B2427884.png)
5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine (5-CFPBSP) is a pyrimidine derivative that is used in various scientific research applications. It is a versatile compound with a wide range of applications in the field of biochemistry and physiology. 5-CFPBSP has been used in a variety of research studies to explore its potential as a therapeutic agent and to gain insight into the biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
Antitumor and Antibacterial Agents
- Inhibition of Thymidylate Synthase: Novel pyrimidine derivatives, including those with a structure similar to 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine, have been synthesized as potential inhibitors of thymidylate synthase, an enzyme crucial in DNA synthesis. These compounds, by inhibiting this enzyme, exhibit potential as antitumor and antibacterial agents (Gangjee et al., 1996).
Synthesis of Heterocyclic Compounds
- Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives: Pyrimidine derivatives, closely related to 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine, have been synthesized, displaying a wide spectrum of biological activities. These include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, and anticoagulant properties (Bassyouni & Fathalla, 2013).
Crystal Structure Analysis
- Fungicide Characterization: The crystal structure of compounds structurally similar to 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine has been analyzed to understand its properties as a pyrimidine fungicide. This study contributes to the understanding of how the compound’s structure influences its function (Kang et al., 2015).
Anti-inflammatory and Antinociceptive Activities
- Synthesis for Medical Use: Similar pyrimidine derivatives have been synthesized and evaluated for anti-inflammatory and antinociceptive activities. These compounds have potential uses in medical treatments, particularly in pain management and inflammation reduction (Alam et al., 2010).
Biological Activity Studies
- Larvicidal Activity: Pyrimidine derivatives with structural similarities have been synthesized and tested for larvicidal activity. This research shows the potential of such compounds in controlling larval populations of various species, highlighting an application in pest control (Gorle et al., 2016).
Cytotoxic Activity Analysis
- Novel Derivative Synthesis for Cytotoxicity Testing: New 4-thiopyrimidine derivatives have been synthesized and tested for cytotoxic activity against various cell lines. This research provides insights into the development of new compounds for potential cancer therapies (Stolarczyk et al., 2018).
Antibacterial Applications
- Synthesis of Trimethoprim Derivatives: The synthesis of 2,4-diamino-5-benzylpyrimidines, closely related to the compound , has been explored for creating new antibacterial agents, including trimethoprim derivatives. This area of research is significant in the development of new antibiotics (Stuart et al., 1983).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2S/c18-15-5-3-13(4-6-15)14-9-20-17(21-10-14)22-11-12-1-7-16(19)8-2-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFCIZDYDJLTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2427801.png)


![(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B2427811.png)

![1-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2427813.png)
![N-allyl-2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2427815.png)
![4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2427816.png)
![3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427819.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427823.png)
![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)